molecular formula C16H17F2N3O3S B2494119 N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide CAS No. 341967-39-3

N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide

Cat. No.: B2494119
CAS No.: 341967-39-3
M. Wt: 369.39
InChI Key: ACWHJLLNWWRENW-UHFFFAOYSA-N
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Description

N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide finds applications in multiple scientific research fields:

  • Chemistry: : Used as a reagent in organic synthesis to develop novel compounds with potential therapeutic properties.

  • Biology: : Studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Medicine: : Explored as a potential drug candidate due to its unique chemical structure and biological activity.

  • Industry: : Utilized in the development of specialty chemicals, agrochemicals, and materials science for designing advanced materials with specific properties.

Properties

IUPAC Name

N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWHJLLNWWRENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves multiple steps. Initially, 4,6-dimethyl-3-(methylsulfonyl)-2-pyridine is prepared using specific reagents and conditions. Then, this intermediate is reacted with 2,6-difluoro-N'-methylbenzenecarbohydrazide through nucleophilic substitution and other organic transformations to obtain the final product. Detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often on a larger scale. Continuous flow reactors, automated synthesis, and process optimization play crucial roles in ensuring high efficiency and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product's consistency and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form different oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

  • Reduction: : Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can replace specific groups within the molecule, producing a range of derivatives with altered properties.

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are critical factors influencing the outcome.

Major Products Formed from these Reactions

The major products formed from these reactions depend on the specific conditions and reagents used Oxidation may yield sulfone or sulfoxide derivatives, while reduction can produce hydrazide or amine derivatives

Mechanism of Action

Mechanism by Which the Compound Exerts its Effects

The mechanism of action of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways Involved

Key molecular targets include enzymes involved in metabolic pathways, such as kinases and proteases, as well as receptors like G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways, gene expression, and cellular responses, ultimately leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide is unique due to its distinct chemical structure and functional groups. Similar compounds include:

  • N'-[4,6-dimethyl-3-(methylthio)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide: : Similar structure but with a methylthio group instead of a methylsulfonyl group.

  • N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-ethylbenzenecarbohydrazide: : Similar structure but with an ethyl group instead of a methyl group.

These variations highlight the compound's uniqueness and the potential for structural modifications to enhance or alter its properties and applications.

Feel free to explore any sections further or let me know if there's anything specific you'd like to dive into!

Biological Activity

N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide, a compound with the molecular formula C16H17F2N3O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and difluorobenzene moiety. Its molecular weight is approximately 369.39 g/mol, and it possesses various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17F2N3O3S
Molecular Weight369.39 g/mol
CAS Number341967-39-3
Purity>90%

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This action can modulate inflammatory responses and may have implications for treating chronic inflammatory diseases .
  • Cytokine Modulation : It has been observed that related compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-17, which are critical in various inflammatory pathways .

Pharmacological Studies

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Effects : In animal models, compounds structurally related to this compound demonstrated significant anti-inflammatory activity by inhibiting the release of inflammatory mediators from immune cells .
  • Antitumor Activity : Preliminary investigations suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells without affecting normal keratinocytes .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study involving mice demonstrated that administration of a related compound led to reduced airway hyperreactivity and eosinophilia in models of asthma. This suggests potential therapeutic applications in respiratory diseases .
  • Case Study 2 : In vitro studies indicated that the compound could induce apoptosis in cancer cells through modulation of cell cycle-related proteins such as CDK2 and cyclin D1. This finding supports further exploration into its use as an anticancer agent .

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